

In-Depth Technical Guide to Tetramethylrhodamine-dUTP: Excitation and Emission Spectra

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Compound of Interest

Compound Name: Tetramethylrhodamine-dUTP

Cat. No.: B12390567

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectral properties of **Tetramethylrhodamine-dUTP** (TMR-dUTP), a widely used fluorescently labeled nucleotide analog. It is designed to be a practical resource for researchers in molecular biology, cell biology, and drug discovery who utilize TMR-dUTP in various applications, including DNA labeling, fluorescence in situ hybridization (FISH), and single-molecule imaging.

Core Properties of Tetramethylrhodamine-dUTP

Tetramethylrhodamine (TMR) is a bright and photostable fluorophore that, when conjugated to deoxyuridine triphosphate (dUTP), can be enzymatically incorporated into DNA. This allows for the fluorescent labeling of DNA for visualization and quantification.

Spectral and Physicochemical Data

The following table summarizes the key quantitative data for TMR-dUTP, essential for designing and interpreting fluorescence-based experiments.

Property	Value	Notes
Excitation Maximum (λ_{ex})	~551 - 553 nm	
Emission Maximum (λ_{em})	~577 - 578 nm	
Molar Extinction Coefficient (ϵ)	~70,000 $\text{cm}^{-1}\text{M}^{-1}$ at 551 nm	In 0.1 M phosphate buffer, pH 9.0.[1]
Molecular Weight	~935.66 g/mol (as free acid)	[2]
Quantum Yield (Φ)	Not explicitly available for TMR-dUTP. Relative quantum yield of a TMR conjugate is ~0.5.	Determined relative to 5-(and-6)-carboxytetramethylrhodamine. [3] The quantum yield of rhodamine dyes can be influenced by their environment.
Photostability	Generally high for rhodamine dyes.	The photobleaching quantum yield for tetramethylrhodamine is in the order of 10^{-6} to 10^{-7} under low irradiance.[4][5]
Appearance	Clear, red solution.[1]	
Solubility	Miscible in water.[2]	

Experimental Protocol: Measurement of Excitation and Emission Spectra

This section provides a detailed methodology for the accurate determination of the excitation and emission spectra of a TMR-dUTP solution using a fluorescence spectrophotometer.

Materials and Equipment

- Fluorescence Spectrophotometer
- Quartz cuvettes (1 cm path length)

- TMR-dUTP solution (e.g., 1 mM stock)
- Appropriate buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0)
- Micropipettes and tips
- Nuclease-free water

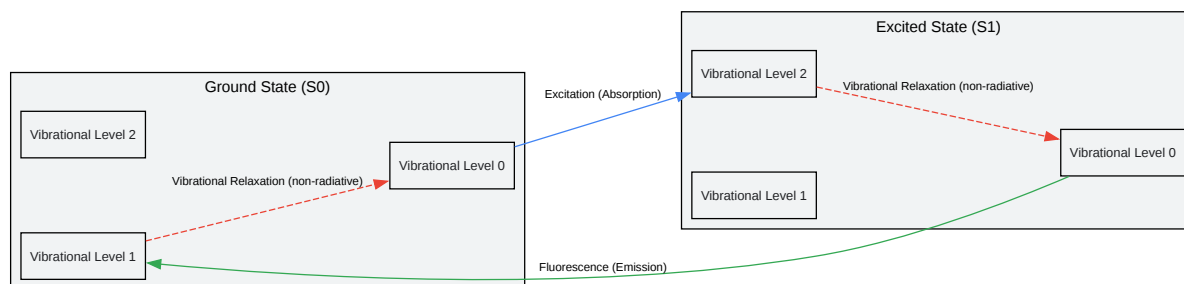
Detailed Procedure

- Instrument Warm-up and Setup:
 - Turn on the fluorescence spectrophotometer and its light source (typically a Xenon arc lamp) and allow it to warm up for at least 30 minutes to ensure a stable output.
 - Set the instrument software to the desired scan mode (excitation scan and emission scan).
- Preparation of TMR-dUTP Working Solution:
 - Prepare a dilute working solution of TMR-dUTP in the desired buffer. A final concentration in the low micromolar to nanomolar range is typically sufficient. The optimal concentration should result in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
 - To start, a 1:1000 dilution of a 1 mM stock solution to achieve a 1 μ M working solution is a good starting point.
- Measurement of the Emission Spectrum:
 - Set the excitation wavelength to the known absorption maximum of TMR-dUTP (~552 nm).
 - Set the emission scan range. A typical range would be from 560 nm to 700 nm.
 - Set the excitation and emission slit widths. Start with a moderate setting (e.g., 5 nm) for both. These can be adjusted to optimize the signal-to-noise ratio.

- Fill a clean quartz cuvette with the blank buffer solution and place it in the sample holder. Perform a blank scan to subtract any background fluorescence from the solvent.
- Replace the blank with the cuvette containing the TMR-dUTP working solution.
- Acquire the emission spectrum. The peak of this spectrum will be the emission maximum (λ_{em}).
- Measurement of the Excitation Spectrum:
 - Set the emission wavelength to the determined emission maximum (e.g., ~578 nm).
 - Set the excitation scan range. A typical range would be from 450 nm to 570 nm.
 - Keep the same slit widths as for the emission scan for consistency.
 - Perform a blank scan with the buffer solution.
 - Replace the blank with the TMR-dUTP solution.
 - Acquire the excitation spectrum. The peak of this spectrum will be the excitation maximum (λ_{ex}).
- Data Analysis:
 - The software accompanying the spectrophotometer will typically identify the peak wavelengths for both the excitation and emission spectra.
 - Export the spectral data for further analysis and presentation.

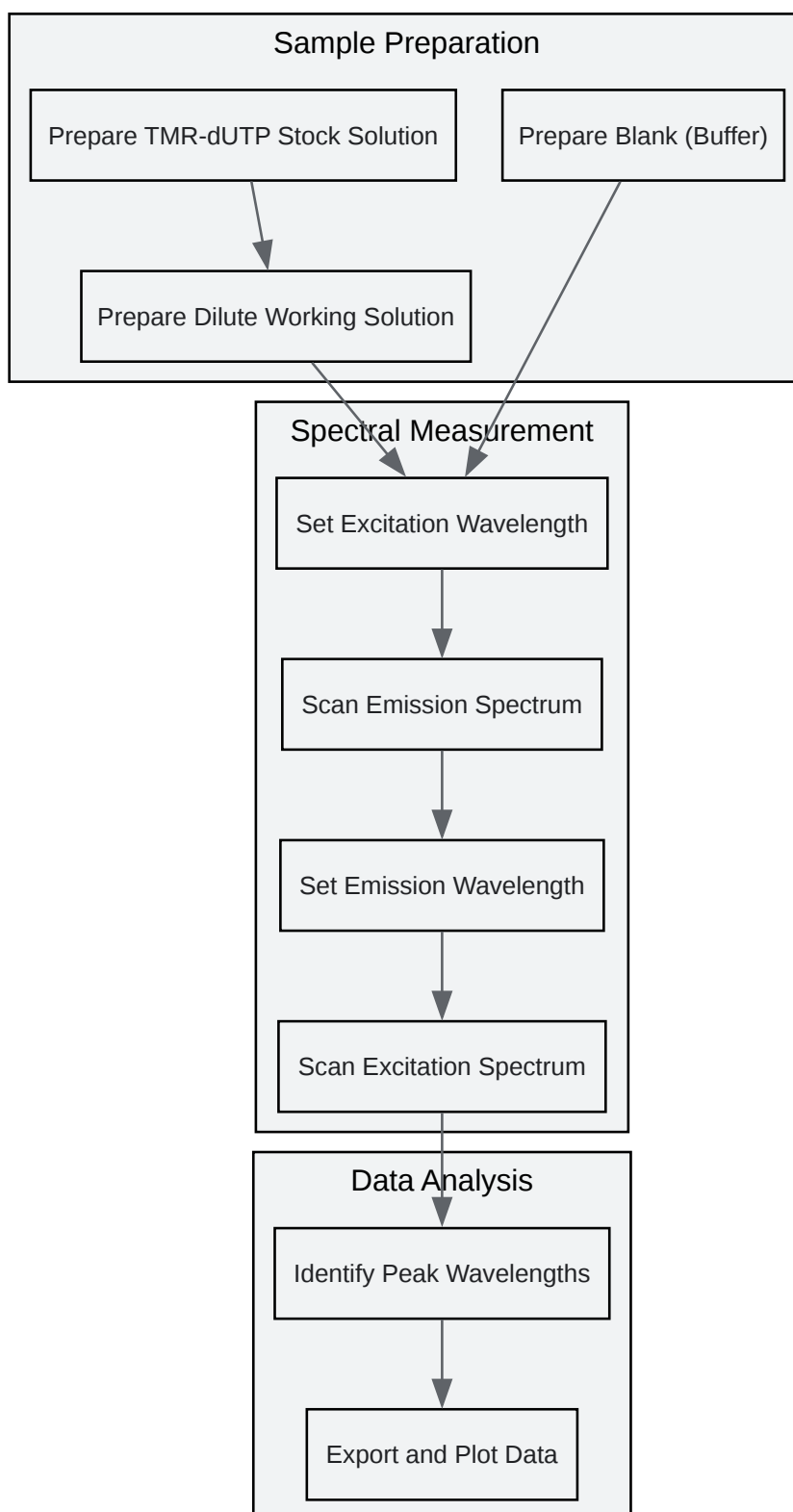
Signaling Pathways and Experimental Workflows

Visualizing the principles and processes involved in fluorescence spectroscopy and its applications can aid in understanding and experimental design.



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Caption: Principle of fluorescence excitation and emission.



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Caption: Experimental workflow for spectral characterization.

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References

- 1. custombiotech.roche.com [custombiotech.roche.com]
- 2. Spectroscopic characterization of fluorescein- and tetramethylrhodamine-labeled oligonucleotides and their complexes with a DNA template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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